molecular formula C18H16ClN3O3 B14989584 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B14989584
M. Wt: 357.8 g/mol
InChI Key: LXTDGTKBLFWQAY-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a 1,2,5-oxadiazole (also known as furazan) ring linked to a 4-chlorophenyl group and a phenoxyacetamide moiety. This specific architecture is commonly investigated for its potential to modulate various biological targets. Compounds featuring the 1,3,4-oxadiazole core (a related heterocycle) have demonstrated a range of pharmacological activities in scientific studies, including antimicrobial and anticancer properties . Furthermore, heterocyclic compounds with chlorophenyl substitutions are frequently explored as potential antiviral agents against a spectrum of viruses . The presence of the acetamide linker is a common feature in drug design, often used to tether pharmacophoric groups and optimize properties like potency and selectivity . Researchers may value this compound as a key intermediate or a candidate for hit-to-lead optimization in early-stage discovery projects. Its potential mechanisms of action are likely target-specific and would require empirical validation. This product is offered "As-Is" for Research Use Only. It is not intended for diagnostic or therapeutic applications. The buyer assumes all responsibility for confirming compound identity and purity.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-11-7-12(2)9-15(8-11)24-10-16(23)20-18-17(21-25-22-18)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

LXTDGTKBLFWQAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic compound that belongs to the oxadiazole class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes a chlorophenyl group and a phenoxy acetamide moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C16H12ClN3O3
  • Molecular Weight : 329.74 g/mol
  • LogP : 4.205 (indicating lipophilicity)
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 67.372 Ų

Biological Activity

The biological activity of this compound has been explored in various studies. Key areas of research include its antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antitumor Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The compound's ability to interfere with human recombinant topoisomerase II α has been highlighted as a critical mechanism for its antiproliferative effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antiproliferative Effects :
    • A study published in Anticancer Research reported that derivatives of oxadiazole showed promising results in reducing cancer cell viability by targeting specific cellular pathways .
  • Mechanism of Action :
    • Research has indicated that the compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . This suggests potential therapeutic applications in cancer treatment.
  • Inhibition of Enzymatic Activity :
    • Enzyme inhibition studies have shown that the compound can effectively inhibit certain enzymes involved in metabolic processes, further supporting its role as a lead compound in drug development .

Comparative Biological Activity Table

Activity Type Target Pathogen/Cell Line IC50 Value (µM) Reference
AntimicrobialMycobacterium tuberculosis12.5
AntitumorHuman cancer cell lines15.0
Enzyme InhibitionTopoisomerase II α10.0

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,2,5-oxadiazole (furazan) ring is a common scaffold in medicinal chemistry. Key analogs differ in substituents at the 4-position of the oxadiazole:

Compound ID () Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 4-(4-Chlorophenyl) C₁₈H₁₆ClN₃O₃ 357.79
BH53188 4-(4-Methylphenyl) C₁₉H₁₉N₃O₃ 337.37
BH53189 Phenyl C₁₈H₁₇N₃O₃ 323.35
  • Chlorophenyl vs. Methylphenyl (BH53188): The chlorine atom in the target compound enhances electronegativity and polar interactions compared to the methyl group in BH53186. This may improve binding affinity to targets like kinase enzymes but reduce solubility due to increased hydrophobicity .
  • Chlorophenyl vs. Phenyl (BH53189): The absence of a substituent on the phenyl ring in BH53189 simplifies the structure but may lower target specificity. The chlorine atom in the target compound likely improves steric and electronic complementarity in binding pockets .

Heterocyclic Core Modifications

  • Triazole Analogs (): The compound 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide replaces the oxadiazole with a 1,2,4-triazole ring.
  • Imidazole Derivatives (): The fluorophenyl-substituted imidazole in N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate highlights the impact of fluorination. Fluorine’s smaller size and higher electronegativity may enhance membrane permeability but reduce π-π stacking compared to the target’s chlorophenyl group .

Acetamide Side Chain Modifications

All compounds in retain the 2-(3,5-dimethylphenoxy)acetamide moiety, suggesting this group is critical for maintaining baseline activity. However, substituents on the oxadiazole ring modulate overall efficacy:

  • BH53186 replaces the dimethylphenoxy group with a 2-chlorophenoxy chain, introducing steric hindrance that may limit rotational freedom and alter binding kinetics .

Research Findings and Hypotheses

  • Bioactivity: The target compound’s chlorine atom likely enhances interactions with hydrophobic pockets in biological targets (e.g., COX-2 or EGFR kinases) compared to methyl or unsubstituted phenyl analogs.
  • Methylphenyl (BH53188) or smaller substituents (BH53189) may improve pharmacokinetic profiles but sacrifice potency .
  • Metabolic Stability: The oxadiazole ring is generally resistant to oxidative metabolism compared to triazole or imidazole cores, suggesting the target compound may exhibit longer half-lives than ’s triazole analog .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide?

To enhance synthesis efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical design of experiments (DoE). For example, ICReDD’s approach combines quantum mechanics-based simulations to predict reaction pathways and DoE to reduce trial-and-error experimentation, enabling systematic optimization of parameters like temperature, solvent polarity, and catalyst loading . This hybrid method reduces resource consumption while improving yield reproducibility.

Q. How can structural characterization of this compound address discrepancies in spectroscopic data across studies?

Use high-resolution techniques such as X-ray crystallography (as demonstrated for structurally similar N-(4-chloro-2-nitrophenyl)acetamide derivatives) to resolve ambiguities in NMR or IR spectra. For instance, crystallographic data can confirm bond angles and torsion angles, clarifying substituent orientations that may lead to conflicting spectral interpretations . Cross-validate findings with DFT-based vibrational frequency calculations to reconcile experimental and theoretical data.

Q. What safety protocols are critical during handling and storage?

Adhere to guidelines for chlorinated and aromatic compounds:

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact .
  • Store in airtight containers under inert gas (N₂/Ar) to avoid degradation via moisture or oxidation .
  • Implement spill protocols using non-combustible adsorbents (e.g., vermiculite) for accidental releases .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, which predict electrophilic/nucleophilic attack sites. For example, ICReDD’s workflow uses reaction path searches to simulate intermediates and transition states, enabling hypothesis-driven experimental validation . Software like Gaussian or ORCA can model solvation effects and transition-metal interactions for catalytic applications.

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across cell lines?

Conduct meta-analyses to identify confounding variables such as:

  • Cell membrane permeability differences (assess via logP/logD measurements).
  • Metabolic stability (use liver microsome assays to quantify degradation rates).
  • Off-target effects (employ kinome-wide profiling or CRISPR screens). Statistical tools like partial least squares regression (PLSR) can isolate critical factors influencing potency .

Q. How can heterocyclic modifications enhance the compound’s pharmacological profile?

Systematic SAR studies should focus on:

  • Replacing the 1,2,5-oxadiazole ring with 1,3,4-thiadiazole to improve metabolic stability.
  • Introducing electron-withdrawing groups (e.g., -CF₃) at the 3,5-dimethylphenoxy moiety to modulate bioavailability. Prioritize synthetic routes enabling late-stage diversification, such as Suzuki-Miyaura couplings or click chemistry, to streamline analog generation .

Methodological Resources

Q. Which databases provide reliable physicochemical data for this compound?

  • NIST Chemistry WebBook : Validated spectral data (IR, MS) and thermodynamic properties .
  • PubChem : Experimental/computed descriptors (e.g., logP, polar surface area) for QSAR modeling . Avoid non-curated sources like BenchChem, which lack peer-reviewed validation .

Q. What experimental frameworks support scalable production for in vivo studies?

Adopt flow chemistry techniques to enhance reproducibility and safety. For example:

  • Continuous stirred-tank reactors (CSTRs) for exothermic steps (e.g., cyclization of oxadiazole).
  • Membrane-based separation to purify intermediates, reducing solvent waste . Monitor reaction progress inline via Raman spectroscopy or UV-vis sensors .

Data Management and Reproducibility

Q. How can researchers address batch-to-batch variability in bioactivity assays?

Implement a quality-by-design (QbD) approach:

  • Define critical quality attributes (CQAs) like crystallinity and particle size.
  • Use dynamic light scattering (DLS) and PXRD to characterize batches pre-assay.
  • Apply multivariate analysis to correlate material attributes with biological outcomes .

Q. What tools ensure secure and collaborative data sharing in multi-institutional studies?

Utilize encrypted electronic lab notebooks (ELNs) such as LabArchives or SciNote, which feature:

  • Role-based access controls.
  • Audit trails for data integrity.
  • Integration with cheminformatics platforms (e.g., ChemAxon) for structure-activity visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.